molecular formula C11H10N4O3 B2391568 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 948007-77-0

2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B2391568
CAS No.: 948007-77-0
M. Wt: 246.226
InChI Key: RSBOAXUGULBZJD-UHFFFAOYSA-N
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Description

2-(Acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a benzoic acid derivative featuring two functional groups: an acetylamino (-NHCOCH₃) substituent at the 2-position and a 1,2,4-triazole ring at the 4-position of the aromatic core. This compound combines the carboxylic acid’s coordination capacity with the triazole’s nitrogen-rich heterocyclic structure, making it a versatile ligand for metal-organic frameworks (MOFs) and coordination polymers.

The acetylated amino group introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and coordination behavior. Its primary applications lie in materials science, particularly in photoluminescent coordination polymers, where the triazole-carboxylate bifunctional ligand facilitates extended network structures .

Properties

IUPAC Name

2-acetamido-4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-7(16)14-10-4-8(15-5-12-13-6-15)2-3-9(10)11(17)18/h2-6H,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBOAXUGULBZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2C=NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Acetylamino Group: The acetylation of an amino group can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzoic Acid Moiety: This step often involves a coupling reaction, such as a Suzuki coupling, between a halogenated benzoic acid derivative and the triazole intermediate.

Industrial Production Methods

Industrial production of 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, while the benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ in substituent positions, functional groups, or electronic properties. Key examples include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties
4-(4H-1,2,4-Triazol-4-yl)benzoic acid 157069-48-2 -COOH at 4, triazole at 4 C₉H₇N₃O₂ 189.17 Parent ligand; forms Zn/Cd coordination polymers with photoluminescence
2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid 915920-19-3 -NH₂ at 2, triazole at 4 C₉H₈N₄O₂ 204.19 Amino group enhances hydrogen bonding; precursor for acetylation
3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid 1060795-62-1 -Cl at 3, triazole at 4 C₉H₆ClN₃O₂ 223.62 Electron-withdrawing Cl alters acidity; potential for halogen bonding
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate 167626-25-7 Ethyl ester at 4, triazole at 4 C₁₁H₁₁N₃O₂ 217.23 Ester group reduces solubility in water; used in prodrug formulations

Coordination Chemistry and Photoluminescence

The parent compound, 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2), forms seven Zn(II)/Cd(II) coordination polymers under hydro/solvothermal conditions. These frameworks exhibit blue or green photoluminescence due to ligand-centered transitions . In contrast, the acetylated analog (2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid) is expected to exhibit modified coordination behavior. This could lead to distinct topological architectures compared to the parent ligand .

Electronic and Solubility Effects

  • Acetylamino vs. Amino Group: The electron-withdrawing acetyl group in 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid reduces basicity at the 2-position compared to the amino analog (CAS 915920-19-3). This may decrease hydrogen-bonding interactions but improve stability against oxidation .
  • Chloro Substituent : The 3-chloro analog (CAS 1060795-62-1) exhibits increased acidity (pKa ~2.8 vs. ~3.5 for the parent compound) due to the electron-withdrawing Cl, enhancing its solubility in polar solvents .

Biological Activity

2-(Acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a derivative of 1,2,4-triazole, has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and clinical implications.

Chemical Structure

The compound's structure can be represented as follows:

C17H14N4O2\text{C}_{17}\text{H}_{14}\text{N}_4\text{O}_2

This structure features an acetylamino group and a triazole moiety, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial properties. Notably, derivatives like 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid show enhanced activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Efficacy :
    • A study demonstrated that triazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • Specifically, the compound was found to be more effective than traditional antibiotics such as chloramphenicol .
  • Mechanism of Action :
    • The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Antifungal Activity

In addition to antibacterial properties, the compound also shows promise as an antifungal agent.

Research Findings

  • Recent studies have identified that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .
  • In vitro assays have shown that certain triazole derivatives possess antifungal activity comparable to established antifungals like itraconazole .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the triazole ring significantly influence biological activity.

ModificationEffect on Activity
Acetylation at N-1Increases antibacterial potency
Substitution at C-5Alters spectrum of activity against different bacterial strains
Presence of electron-withdrawing groupsEnhances overall efficacy against resistant strains

Q & A

Q. What are the key steps in synthesizing 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including coupling of the triazole moiety to the benzoic acid backbone and subsequent acetylation. Key steps include:

  • Reflux and purification : Prolonged reflux in solvents like DMSO or ethanol to ensure complete reaction, followed by ice-water quenching to precipitate the product (65% yield reported in analogous syntheses) .
  • Optimization : Adjusting temperature (e.g., 60–80°C for triazole coupling) and reaction time (18–24 hours) minimizes by-products like unreacted intermediates. Automated reactors or flow chemistry may improve reproducibility in lab-scale synthesis .
  • Analytical validation : Use NMR (¹H/¹³C) to confirm acetyl group integration and LC-MS to verify molecular weight .

Table 1 : Example reaction conditions for triazole-containing analogs:

StepSolventTemperature (°C)Time (h)Yield (%)
CouplingDMSO801865
AcetylationTHF251278

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies acetyl protons (~2.1 ppm) and triazole protons (~8.5–9.0 ppm). ¹³C NMR confirms carbonyl (C=O) groups at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₀N₄O₃) and detects impurities .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) affect the bioactivity of this compound?

  • Fluorine/chlorine substitution : Analogues like 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid show enhanced antifungal activity due to increased electronegativity and membrane permeability .
  • Methodology : Introduce halogens via electrophilic substitution or palladium-catalyzed coupling. Test bioactivity using MIC (Minimum Inhibitory Concentration) assays against Candida albicans .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to fungal cytochrome P450 enzymes. Triazole rings often coordinate heme iron, inhibiting ergosterol biosynthesis .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant potential. Basis sets like 6-31G(d) provide accurate charge distribution .

Q. How can contradictory data on reaction yields be resolved in scaled-up synthesis?

  • Root-cause analysis : Compare lab-scale (batch) vs. pilot-scale (continuous flow) setups. For example, automated flow reactors reduce variability in triazole coupling steps .
  • By-product identification : Use HPLC-MS to detect side products (e.g., deacetylated intermediates) and adjust stoichiometry or catalyst loading .

Q. What are the challenges in studying its pharmacokinetics, and how are they addressed?

  • Low solubility : Use co-solvents (e.g., PEG-400) in in vivo assays to enhance bioavailability .
  • Metabolic stability : Conduct microsomal stability tests (human liver microsomes) with LC-MS/MS to track metabolite formation (e.g., hydrolyzed acetyl groups) .

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